molecular formula C9H15NO2S B11901974 S-Ethyl 2-oxoazepane-1-carbothioate CAS No. 24928-89-0

S-Ethyl 2-oxoazepane-1-carbothioate

Cat. No.: B11901974
CAS No.: 24928-89-0
M. Wt: 201.29 g/mol
InChI Key: UUJZYIUAPPVYMH-UHFFFAOYSA-N
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Description

S-Ethyl 2-oxoazepane-1-carbothioate is a heterocyclic compound with the molecular formula C₉H₁₅NO₂S and a molecular weight of 201.29 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl 2-oxoazepane-1-carbothioate typically involves the reaction of azepane derivatives with ethyl chloroformate and thiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 2-oxoazepane-1-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-Ethyl 2-oxoazepane-1-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of S-Ethyl 2-oxoazepane-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • S-Methyl 2-oxoazepane-1-carbothioate
  • S-Propyl 2-oxoazepane-1-carbothioate
  • S-Butyl 2-oxoazepane-1-carbothioate

Uniqueness

S-Ethyl 2-oxoazepane-1-carbothioate is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications .

Biological Activity

S-Ethyl 2-oxoazepane-1-carbothioate (CAS Number: 24928-89-0) is a compound of interest due to its potential biological activities. This article will explore the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₅NO₂S
Molecular Weight201.286 g/mol
Density1.16 g/cm³
Boiling Point307.9 °C at 760 mmHg
Flash Point140 °C
LogP2.20

These properties suggest that the compound is relatively stable under normal conditions, with a significant boiling point indicating potential applications in organic synthesis and pharmaceuticals .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, influencing signaling pathways.
  • Antimicrobial Activity : Exhibiting properties that may inhibit the growth of certain pathogens.

Antimicrobial Studies

Recent studies have indicated that this compound possesses antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics, indicating a promising alternative for treating resistant infections .

Cytotoxicity Assays

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits selective cytotoxicity, particularly against cancerous cells. The compound was found to induce apoptosis in these cells while showing minimal toxicity to normal cells. This selectivity highlights its potential as a chemotherapeutic agent .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, outperforming traditional antibiotics in some instances.
  • Case Study on Cancer Cell Lines :
    • Research involving various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability.
    • Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathway activation.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further investigations are necessary to fully understand its long-term effects and potential side effects .

Properties

CAS No.

24928-89-0

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

S-ethyl 2-oxoazepane-1-carbothioate

InChI

InChI=1S/C9H15NO2S/c1-2-13-9(12)10-7-5-3-4-6-8(10)11/h2-7H2,1H3

InChI Key

UUJZYIUAPPVYMH-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N1CCCCCC1=O

Origin of Product

United States

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